molecular formula C18H22N4O2 B3866410 N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine

N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine

Cat. No. B3866410
M. Wt: 326.4 g/mol
InChI Key: VGWIILVFUCUIJX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Imidazole derivatives can be synthesized from the condensation reaction of 3- (1 H -imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The intermediates of imidazole derivatives were reduced to the corresponding 3,7-diazabicyclo [3.3.1]nonane targets . The oxime at C-9 was benzoylated to yield 13 .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for “N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine” is not available, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

Some imidazole derivatives can be toxic if swallowed and cause severe skin burns and eye damage .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5,8-dimethoxy-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-11-16(20-7-4-9-22-10-8-19-12-22)21-18-15(24-3)6-5-14(23-2)17(13)18/h5-6,8,10-12H,4,7,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWIILVFUCUIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine
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N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine
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N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine
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N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine
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N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine
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N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine

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